molecular formula C12H10ClN3OS B589257 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride CAS No. 186792-96-1

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride

Cat. No.: B589257
CAS No.: 186792-96-1
M. Wt: 279.742
InChI Key: NVODHLFPUVYWID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through cyclization reactions.

    Introduction of the Benzodiazepine Core: The benzodiazepine core is introduced via condensation reactions with appropriate amines and aldehydes.

    Amination and Carboxylation:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride is unique due to its specific combination of the thieno ring and benzodiazepine core, along with the amino and carboxaldehyde functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-amino-10H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS.ClH/c13-11-8-5-7(6-16)17-12(8)15-10-4-2-1-3-9(10)14-11;/h1-6,15H,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWDQAJYZPBBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=C(S3)C=O)C(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747022
Record name 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-96-1
Record name 4-Amino-5H-thieno[2,3-b][1,5]benzodiazepine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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